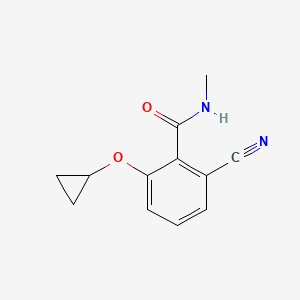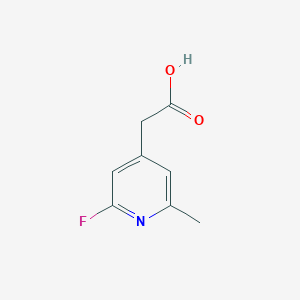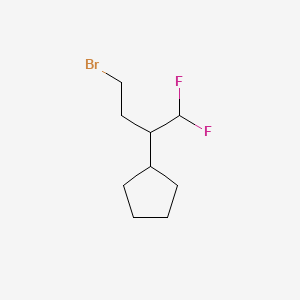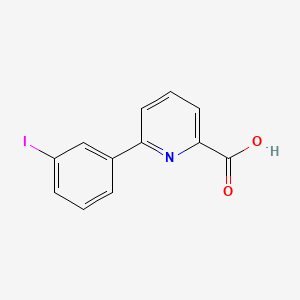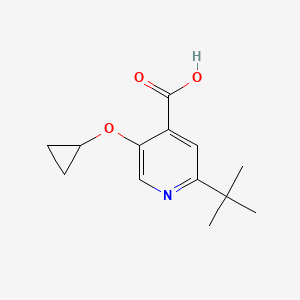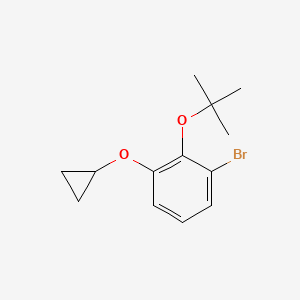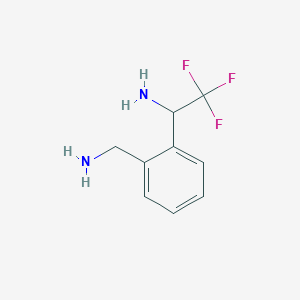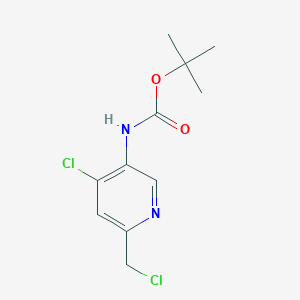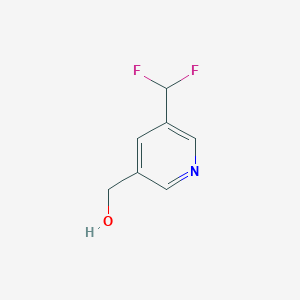
3-(Difluoromethyl)pyridine-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)pyridine-5-methanol is a chemical compound with the molecular formula C6H5F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group (CF2H) in its structure makes it particularly interesting for various applications in medicinal and agricultural chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyridine-5-methanol can be achieved through several methods. One common approach involves the direct C-H difluoromethylation of pyridines. Another method involves the use of oxazino pyridine intermediates, which can be transformed into the desired product through a radical process .
Industrial Production Methods
Industrial production of this compound typically involves metal-catalyzed cross-coupling reactions. These reactions are advantageous due to their high selectivity and yield. The use of mild conditions in these processes also allows for the late-stage functionalization of pyridine-containing drugs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)pyridine-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)pyridine-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)pyridine-5-methanol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific metabolic pathways, making the compound useful in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Difluoromethyl)pyridine-5-methanol include:
- 2-(Difluoromethyl)pyridine
- 4-(Difluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in medicinal and agricultural chemistry .
Propiedades
Fórmula molecular |
C7H7F2NO |
|---|---|
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
[5-(difluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-1-5(4-11)2-10-3-6/h1-3,7,11H,4H2 |
Clave InChI |
XYXDJLKBRNYVAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


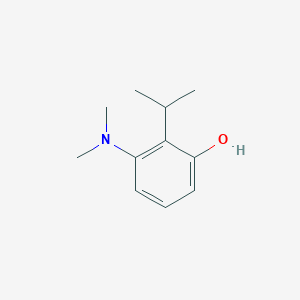

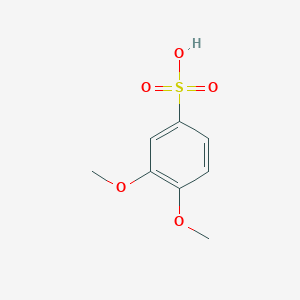
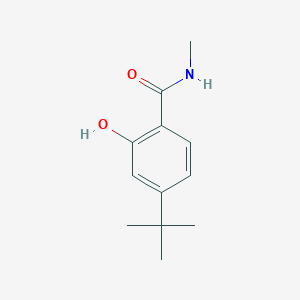
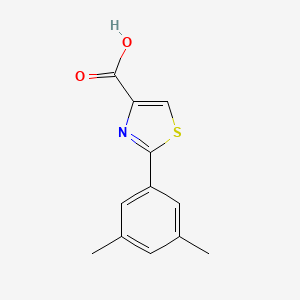
![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)
